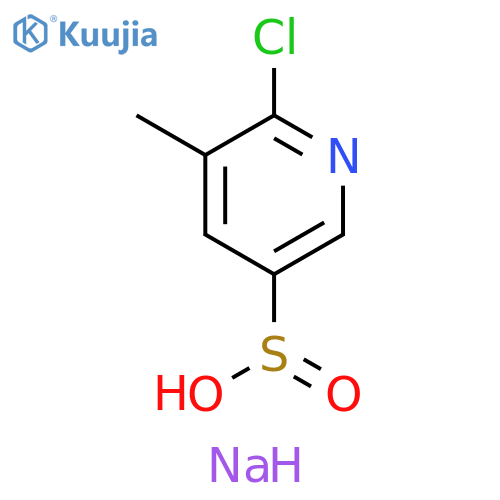

Cas no 1512027-32-5 (6-chloro-5-methylpyridine-3-sulfinate)

6-chloro-5-methylpyridine-3-sulfinate 化学的及び物理的性質

名前と識別子

-

- 6-chloro-5-methylpyridine-3-sulfinate

- 1512027-32-5

- SODIUM6-CHLORO-5-METHYLPYRIDINE-3-SULFINATE

- EN300-723433

- SODIUM 6-CHLORO-5-METHYLPYRIDINE-3-SULFINATE

-

- インチ: 1S/C6H6ClNO2S.Na.H/c1-4-2-5(11(9)10)3-8-6(4)7;;/h2-3H,1H3,(H,9,10);;

- InChIKey: GAZHUJAROZCUDG-UHFFFAOYSA-N

- ほほえんだ: S(C1=CN=C(Cl)C(C)=C1)(O)=O.[NaH]

計算された属性

- せいみつぶんしりょう: 212.9627216g/mol

- どういたいしつりょう: 212.9627216g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.2Ų

6-chloro-5-methylpyridine-3-sulfinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-723433-1.0g |

sodium 6-chloro-5-methylpyridine-3-sulfinate |

1512027-32-5 | 1g |

$0.0 | 2023-06-07 |

6-chloro-5-methylpyridine-3-sulfinate 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

10. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

Related Articles

-

ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025

-

Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025

-

スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025

-

医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

6-chloro-5-methylpyridine-3-sulfinateに関する追加情報

Introduction to 6-chloro-5-methylpyridine-3-sulfinate (CAS No. 1512027-32-5) and Its Emerging Applications in Chemical Biology

6-chloro-5-methylpyridine-3-sulfinate, identified by the Chemical Abstracts Service Number (CAS No.) 1512027-32-5, is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine sulfonate class, characterized by a pyridine ring substituted with a chloro group at the 6-position, a methyl group at the 5-position, and a sulfinate moiety at the 3-position. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, including potential drug candidates and research tools.

The sulfinate group in 6-chloro-5-methylpyridine-3-sulfinate introduces a high degree of reactivity, enabling diverse chemical transformations that are useful in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring enhances its interaction with biological targets, making it an attractive scaffold for designing novel therapeutic agents. Recent studies have highlighted its role in developing small-molecule inhibitors targeting specific enzymes and receptors involved in metabolic diseases, cancer, and inflammatory disorders.

In the realm of drug discovery, 6-chloro-5-methylpyridine-3-sulfinate has been employed as a key building block in the synthesis of more complex molecules. For instance, its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the creation of libraries of derivatives with tailored biological activities. Researchers have leveraged this compound to develop inhibitors of kinases and other enzymes implicated in signal transduction pathways. The chloro substituent at the 6-position further enhances its synthetic utility by enabling cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many pharmacologically active compounds.

Recent advancements in computational chemistry have also demonstrated the potential of 6-chloro-5-methylpyridine-3-sulfinate as a scaffold for virtual screening campaigns. Its three-dimensional structure has been modeled to predict interactions with biological targets, aiding in the rational design of molecules with improved binding affinity and selectivity. This approach has been particularly effective in identifying candidates for further experimental validation, streamlining the drug discovery process.

The sulfinate moiety itself has been studied for its pharmacological properties. Sulfonate derivatives are known for their ability to modulate enzyme activity and ion transport, making them relevant in treating conditions such as hypertension and diabetes. In particular, derivatives of pyridine sulfonates have shown promise as diuretics and antihypertensive agents. The incorporation of a methyl group at the 5-position in 6-chloro-5-methylpyridine-3-sulfinate fine-tunes its electronic properties, potentially enhancing its bioavailability and metabolic stability.

In industrial applications, 6-chloro-5-methylpyridine-3-sulfinate serves as a precursor for synthesizing dyes, agrochemicals, and specialty chemicals. Its versatility allows for modifications that can tailor its properties for specific industrial needs. For example, functionalization at the 3-position can introduce solubilizing groups or enhance thermal stability, making it suitable for high-performance materials.

The growing interest in green chemistry has also prompted research into sustainable synthetic routes for 6-chloro-5-methylpyridine-3-sulfinate. Catalytic processes that minimize waste and energy consumption are being explored to improve the environmental footprint of its production. Such efforts align with global initiatives to promote sustainable pharmaceutical manufacturing.

Future directions in research may focus on expanding the chemical space accessible through modifications of 6-chloro-5-methylpyridine-3-sulfinate. Techniques such as directed evolution or biosynthetic engineering could be employed to generate novel derivatives with enhanced biological activity or improved pharmacokinetic profiles. Additionally, exploring its applications in materials science may uncover new uses beyond traditional pharmaceuticals.

In conclusion, 6-chloro-5-methylpyridine-3-sulfinate (CAS No. 1512027-32-5) is a multifaceted compound with significant potential in chemical biology and pharmaceutical innovation. Its unique structural attributes enable diverse synthetic possibilities and biological interactions, making it a cornerstone in modern drug discovery efforts. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of scientific exploration.

1512027-32-5 (6-chloro-5-methylpyridine-3-sulfinate) 関連製品

- 2229340-32-1(2-chloro-5-(2-methyloxiran-2-yl)-1,3-thiazole)

- 2228831-99-8(2-chloro-1-3-chloro-5-(trifluoromethyl)phenylethan-1-ol)

- 130636-79-2(2-Allyloxy-4-nitrophenol)

- 1935338-71-8(tert-butyl 2-azabicyclo3.1.1heptane-1-carboxylate)

- 2200774-17-8(1-[4-[(3,3-Dimethyl-1-azetidinyl)carbonyl]-4-phenyl-1-piperidinyl]-2-propen-1-one)

- 86784-80-7(Corticotropin-releasing factor (human))

- 26502-09-0(3-oxa-7-azatricyclo3.3.3.0,1,5undecane)

- 4374-44-1(2,2-dimethyl-4-phenylbutanoic acid)

- 127917-66-2(Ro 41-1049 (hydrochloride))

- 1805515-40-5(Ethyl 2-bromomethyl-5-chloro-3-cyanobenzoate)